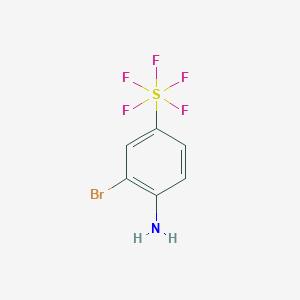
(4-Amino-3-bromophenyl)pentafluorosulfur
Cat. No. B1282090
M. Wt: 298.07 g/mol
InChI Key: BYEXDMPBPSYTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07126026B2
Procedure details


4-Aminophenylsulfur pentafluoride (510 g. 2.327 mol) was dissolved in dichloromethane (7 l), the solution was cooled to 5° C. and, while stirring, 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (326 g. 1.14 mol) was introduced in several portions with ice cooling so that the internal temperature was kept at 3–8° C. (approx. 1 h). The mixture was then left to stir and warm to room temperature without external cooling for 1 h. The mixture was filtered through a bed of silica gel (volume about 1 l) and washed with dichloromethane (5.5 l), and the filtrate was evaporated in vacuo. About 700 g of a red-brown crystalline mass was obtained and was dissolved in n-heptane (600 ml) at 60° C. and then crystallized in a refrigerator at 4° C. Filtration with suction resulted in 590 g (85%) of 4-amino-3-bromphenylsulfur pentafluoride as brownish crystals, m.p. 59–59.5° C.




Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([F:13])([F:12])([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[Br:14]N1C(C)(C)C(=O)N(Br)C1=O>ClCCl.CCCCCCC>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([F:13])([F:9])([F:10])([F:11])[F:12])=[CH:4][C:3]=1[Br:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
510 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C=C1)S(F)(F)(F)(F)F
|
|
Name
|
|
|
Quantity
|
7 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
326 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(N(C(C1(C)C)=O)Br)=O
|
Step Three
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept at 3–8° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(approx. 1 h)
|
|
Duration
|
1 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The mixture was then left
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
to stir
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warm to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
without external cooling for 1 h
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through a bed of silica gel (volume about 1 l)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with dichloromethane (5.5 l)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
About 700 g of a red-brown crystalline mass was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized in a refrigerator at 4° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration with suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulted in 590 g (85%) of 4-amino-3-bromphenylsulfur pentafluoride as brownish crystals
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=C(C=C(C=C1)S(F)(F)(F)(F)F)Br
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
